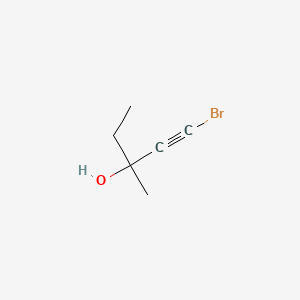
Bason
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methyl-1-pentyn-3-ol is an organic compound with the molecular formula C6H9BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyl-1-pentyn-3-ol can be synthesized through multiple-step organic reactions. One common method involves the bromination of 3-methyl-1-pentyn-3-ol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under controlled conditions .
Industrial Production Methods: Industrial production of 1-Bromo-3-methyl-1-pentyn-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methyl-1-pentyn-3-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Dess-Martin periodinane or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: 3-Methyl-1-pentyn-3-ol.
Oxidation: 3-Methyl-1-pentyn-3-one.
Reduction: 3-Methyl-1-pentene or 3-methylpentane.
Scientific Research Applications
1-Bromo-3-methyl-1-pentyn-3-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-1-pentyn-3-ol in chemical reactions involves the reactivity of its functional groups:
Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions.
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile or electrophile depending on the reaction conditions.
Triple Bond: Provides a site for addition reactions and can be reduced to form alkenes or alkanes.
Comparison with Similar Compounds
3-Methyl-1-pentyn-3-ol: Lacks the bromine atom but shares similar reactivity in terms of the hydroxyl and triple bond.
1-Bromo-3-methyl-2-butyn-1-ol: Another brominated alkyne with a different substitution pattern.
3-Bromo-1-pentyn-3-ol: Similar structure but with the bromine atom on a different carbon.
Uniqueness: 1-Bromo-3-methyl-1-pentyn-3-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. Its bromine atom makes it particularly useful in substitution reactions, while the hydroxyl group and triple bond provide additional reactivity.
Properties
CAS No. |
2028-52-6 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
InChI Key |
KGKSTPKEAQNJJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















